molecular formula C7H5ClFIO B14020525 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

Cat. No.: B14020525
M. Wt: 286.47 g/mol
InChI Key: QUTWOFFUYLJUOZ-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-2-iodo-4-methoxybenzene is an aromatic compound with the molecular formula C7H5ClFIO It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, iodine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene typically involves multi-step reactions starting from benzene derivatives. One common method is electrophilic aromatic substitution, where the benzene ring undergoes successive substitutions with chlorine, fluorine, iodine, and methoxy groups. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoro-2-iodo-4-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids .

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The halogen atoms and methoxy group can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene
  • 2-Chloro-1-fluoro-3-iodo-4-methoxybenzene
  • 2,4-Dimethoxy-3-fluoro-iodobenzene

Uniqueness

1-Chloro-3-fluoro-2-iodo-4-methoxybenzene is unique due to the specific arrangement of its substituents, which can result in distinct chemical properties and reactivity compared to other similar compounds. The presence of multiple halogen atoms and a methoxy group provides a versatile platform for various chemical transformations and applications .

Properties

Molecular Formula

C7H5ClFIO

Molecular Weight

286.47 g/mol

IUPAC Name

1-chloro-3-fluoro-2-iodo-4-methoxybenzene

InChI

InChI=1S/C7H5ClFIO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3

InChI Key

QUTWOFFUYLJUOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)I)F

Origin of Product

United States

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